molecular formula C22H21NO5S B2925822 (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797848-18-0

(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2925822
CAS RN: 1797848-18-0
M. Wt: 411.47
InChI Key: FLTLNNLNOCWVJH-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPFMSAM and belongs to the class of azetidinone derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

One of the key applications involves synthetic methodologies, where derivatives similar to the specified compound are used as intermediates in the synthesis of more complex molecules. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in the aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the potential of these compounds in facilitating diverse synthetic routes with good yields and high selectivity (B. Reddy et al., 2012).

Biological Activities

Furan-2-yl(phenyl)methanone derivatives have shown promising biological activities, such as inhibitory effects on vascular smooth muscle cells (VSMC) proliferation, which is crucial for understanding their potential in treating cardiovascular diseases (Li Qing-shan, 2011). Additionally, certain derivatives have exhibited significant antioxidant properties, indicating their utility in combating oxidative stress and related disorders (Yasin Çetinkaya et al., 2012).

Pharmaceutical Applications

Compounds containing the azetidinone moiety, similar to the core structure of the specified chemical, have been explored for their pharmaceutical applications. They have been synthesized and evaluated for various activities, including antibacterial properties and enzyme inhibitory activities, showcasing their potential as therapeutic agents (G. Hussain et al., 2017). This highlights the role of such compounds in drug discovery and development processes.

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c24-22(23-13-21(14-23)29(25,26)16-20-10-5-11-27-20)18-8-4-9-19(12-18)28-15-17-6-2-1-3-7-17/h1-12,21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLNNLNOCWVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

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